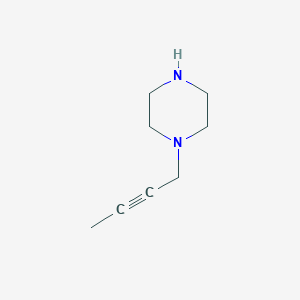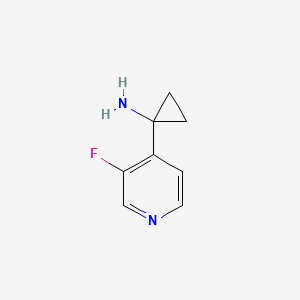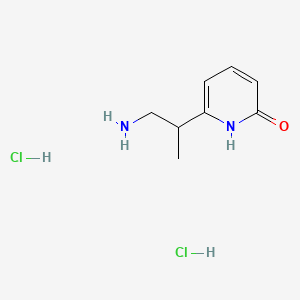
4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine is an organosulfur compound that features a morpholine ring substituted with a chloromethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine typically involves the reaction of 2,2,6-trimethylmorpholine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloromethylsulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine involves its ability to act as an electrophile due to the presence of the chloromethylsulfonyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins and enzymes. The molecular targets and pathways involved depend on the specific nucleophiles it interacts with, which can include amino acids in proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
- 4-((Bromomethyl)sulfonyl)-2,2,6-trimethylmorpholine
- 4-((Iodomethyl)sulfonyl)-2,2,6-trimethylmorpholine
- 4-((Methanesulfonyl)methyl)-2,2,6-trimethylmorpholine
Comparison: 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine is unique due to the presence of the chloromethyl group, which provides a balance between reactivity and stability. The bromomethyl and iodomethyl analogs are more reactive but less stable, while the methanesulfonylmethyl analog is more stable but less reactive. This balance makes this compound a versatile compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H16ClNO3S |
|---|---|
Molekulargewicht |
241.74 g/mol |
IUPAC-Name |
4-(chloromethylsulfonyl)-2,2,6-trimethylmorpholine |
InChI |
InChI=1S/C8H16ClNO3S/c1-7-4-10(14(11,12)6-9)5-8(2,3)13-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
NEYKIWIBKWDPGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)(C)C)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)











![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)
![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)
